REACTION_CXSMILES
|
[CH:1](Cl)=[CH:2][CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C(Cl)CCCCCCC=CC=CC.[C:27]([O-:30])(=[O:29])[CH3:28].[K+].C(O)(=O)C>C(OCC)(=O)C.O>[C:27]([O:30][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[CH:9][CH:10]=[CH:11][CH3:12])(=[O:29])[CH3:28] |f:2.3|
|
Name
|
dodecadienyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC=CCCCCCCCC)Cl
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
8,10-dodecadien-1-yl chloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC=CC=CC)Cl
|
Name
|
potassium acetate
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 mL glass round-bottomed flask equipped with a reflux condenser, a stir bar
|
Type
|
CUSTOM
|
Details
|
was placed in a 150° C.
|
Type
|
CUSTOM
|
Details
|
for 76 hours
|
Duration
|
76 h
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated from the aqueous phase
|
Type
|
WASH
|
Details
|
The organic phase was washed with 4×50 mL of sodium bicarbonate-saturated water until the pH of the water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCCCCCC=CC=CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](Cl)=[CH:2][CH:3]=[CH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C(Cl)CCCCCCC=CC=CC.[C:27]([O-:30])(=[O:29])[CH3:28].[K+].C(O)(=O)C>C(OCC)(=O)C.O>[C:27]([O:30][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]=[CH:9][CH:10]=[CH:11][CH3:12])(=[O:29])[CH3:28] |f:2.3|
|
Name
|
dodecadienyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC=CCCCCCCCC)Cl
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
8,10-dodecadien-1-yl chloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC=CC=CC)Cl
|
Name
|
potassium acetate
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 mL glass round-bottomed flask equipped with a reflux condenser, a stir bar
|
Type
|
CUSTOM
|
Details
|
was placed in a 150° C.
|
Type
|
CUSTOM
|
Details
|
for 76 hours
|
Duration
|
76 h
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated from the aqueous phase
|
Type
|
WASH
|
Details
|
The organic phase was washed with 4×50 mL of sodium bicarbonate-saturated water until the pH of the water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCCCCCC=CC=CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |